REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.C(N=CC)(C)(C)C.P(Cl)(OCC)([O:22][CH2:23][CH3:24])=O.O=[C:30]1[CH2:35][CH2:34][CH:33]([C:36]([O:38][CH3:39])=[O:37])[CH2:32][CH2:31]1.C(O)(=O)C(O)=O>CCCCCC.O1CCCC1.C1(C)C=CC=CC=1.O>[O:22]=[CH:23][CH:24]=[C:30]1[CH2:35][CH2:34][CH:33]([C:36]([O:38][CH3:39])=[O:37])[CH2:32][CH2:31]1
|
Name
|
|
Quantity
|
340.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=CC
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
76.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
729 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to -75° C.
|
Type
|
WAIT
|
Details
|
followed by an additional 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
STIRRING
|
Details
|
to stir for an additional hour at -75° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed to -11° C. over 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled again to -75° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
This was stirred vigorously for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was then separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×500 ml)
|
Type
|
WASH
|
Details
|
The combined toluene and ether extracts were washed with aqueous 5% oxalic acid (2×500 ml), 500 ml of saturated sodium bicarbonate and 500 ml of saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified on the Prep LC (25% ethyl acetate/hexane, 300 ml/min., 2 min./cm, 2 columns, Rt =7.5 min.)
|
Duration
|
7.5 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O=CC=C1CCC(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |